

The Multifaceted Biological Activities of 4-Vinylphenol and Its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Vinylphenol

Cat. No.: B1222589

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylphenol (4-VP), a naturally occurring phenolic compound found in various plants, fermented foods, and beverages, has garnered significant scientific interest due to its diverse biological activities.^{[1][2][3][4]} This technical guide provides an in-depth overview of the biological properties of **4-vinylphenol** and its derivatives, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

4-Vinylphenol has demonstrated promising anticancer properties, particularly in the context of breast cancer. Studies have shown its ability to inhibit metastasis and target cancer stem-like cells (CSCs), which are often responsible for tumor recurrence and drug resistance.^{[5][6]}

Key Findings:

- **Inhibition of Cancer Stemness:** **4-Vinylphenol** has been shown to reduce spheroid formation and the expression of ALDH1, a marker for cancer stem cells, in CSC-enriched breast cancer cell cultures.^{[5][6]}

- **Suppression of Metastasis:** The compound effectively suppresses cell migration and invasion, as demonstrated in vitro and in vivo models.[5] It achieves this by reducing the expression of vimentin and modulating the activity of matrix metalloproteinases (MMPs), tissue inhibitors of metalloproteinases (TIMPs), and urokinase plasminogen activator (uPA). [5]
- **Induction of Apoptosis:** **4-Vinylphenol** treatment leads to an increase in the expression of caspases 3 and 9, key executioners of apoptosis, in breast cancer cells.[1][2][5]
- **Signaling Pathways:** The anticancer effects of **4-vinylphenol** are likely mediated through the modulation of the β -catenin, EGFR, and AKT signaling pathways.[5][6]

A derivative, 2-Methoxy-**4-vinylphenol** (2M4VP), has also shown anticancer effects in pancreatic cancer cells by reducing cell viability and suppressing migratory activity through the blockade of FAK and AKT signaling.[7]

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Activity | Result | Reference |
|-------------------------|-------------------------|----------------------|--|-----------|
| 4-Vinylphenol | Parental MDA-MB-231 | Cell Viability | IC50: 109 μ g/mL | [1][2] |
| 4-Vinylphenol | CSC-enriched MDA-MB-231 | Cell Proliferation | Significant suppression at 50 and 100 μ g/mL (72 hours) | [1] |
| 4-Vinylphenol | CSC-enriched MDA-MB-231 | ALDH1A1 Expression | 50% reduction | [1][2] |
| 4-Vinylphenol | CSC-enriched MDA-MB-231 | Caspase 3 Expression | Significant increase at 100 μ g/mL | [1][2] |
| 2-Methoxy-4-vinylphenol | Panc-1, SNU-213 | Cell Viability | Reduction observed at concentrations from 5 μ M to 100 μ M | [7] |

Experimental Protocols

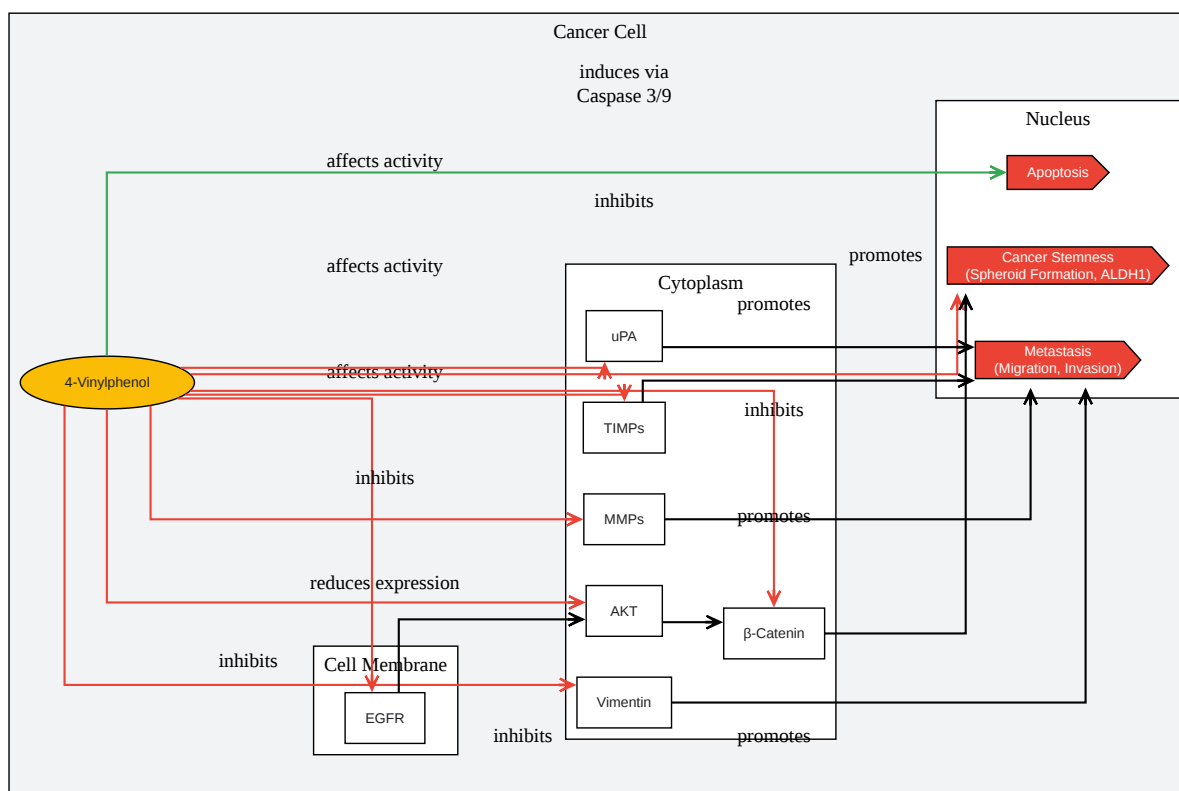
Cell Viability Assay (MTT Assay):

- Seed parental MDA-MB-231 cells in a 96-well plate at a density of 5×10^3 cells/well.
- After 24 hours of incubation, treat the cells with varying concentrations of **4-vinylphenol** (12.5-200 $\mu\text{g/mL}$) for the desired duration (e.g., 72 hours).
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the half-maximal inhibitory concentration (IC₅₀) value.

Spheroid Formation Assay:

- Culture CSC-enriched MDA-MB-231 cells in serum-free medium in ultra-low attachment plates.
- Treat the cells with **4-vinylphenol** (e.g., 0.15 or 0.3 $\mu\text{g/mL}$) for 3 days.
- Monitor the formation and size of spheroids under a microscope.
- Quantify the number and size of spheroids to assess the inhibitory effect on cancer stemness.

Signaling Pathway Diagram



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Caption: Anticancer signaling pathways of **4-Vinylphenol**.

Anti-inflammatory Activity

2-Methoxy-4-vinylphenol (2M4VP), a derivative of 4-vinylphenol, exhibits potent anti-inflammatory effects.[8][9][10][11] Its mechanism of action involves the modulation of key inflammatory pathways, including the NF- κ B and MAPK signaling cascades.

Key Findings:

- **Inhibition of Pro-inflammatory Mediators:** 2M4VP dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages.[10] It also blocks the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][12]
- **Suppression of NF- κ B and MAPK Activation:** 2M4VP inhibits the translocation of the NF- κ B p65 subunit into the nucleus by preventing the degradation of I κ B α . [10][12] It also suppresses the phosphorylation of MAPKs such as p38, ERK1/2, and JNK.[10][12]
- **Activation of the Nrf2/ARE Pathway:** 2M4VP induces the expression of Heme Oxygenase-1 (HO-1), an anti-inflammatory enzyme.[8][9] This is achieved by promoting the degradation of Keap1, leading to the nuclear translocation of Nrf2 and its binding to the antioxidant response element (ARE).[8][9]
- **Histone Acetylation:** 2M4VP has been shown to inhibit the hyper-acetylation of histone H3 induced by LPS.[10]

Quantitative Data on Anti-inflammatory Activity

| Compound | Cell Line | Activity | Result | Reference |
|-------------------------|-----------|------------------|--------------------------------|-----------|
| 2-Methoxy-4-vinylphenol | RAW264.7 | NO Production | Dose-dependent inhibition | [10] |
| 2-Methoxy-4-vinylphenol | RAW264.7 | PGE2 Production | Dose-dependent inhibition | [10] |
| 2-Methoxy-4-vinylphenol | RAW264.7 | iNOS Expression | Blocked LPS-induced expression | [10][12] |
| 2-Methoxy-4-vinylphenol | RAW264.7 | COX-2 Expression | Blocked LPS-induced expression | [10][12] |

Experimental Protocols

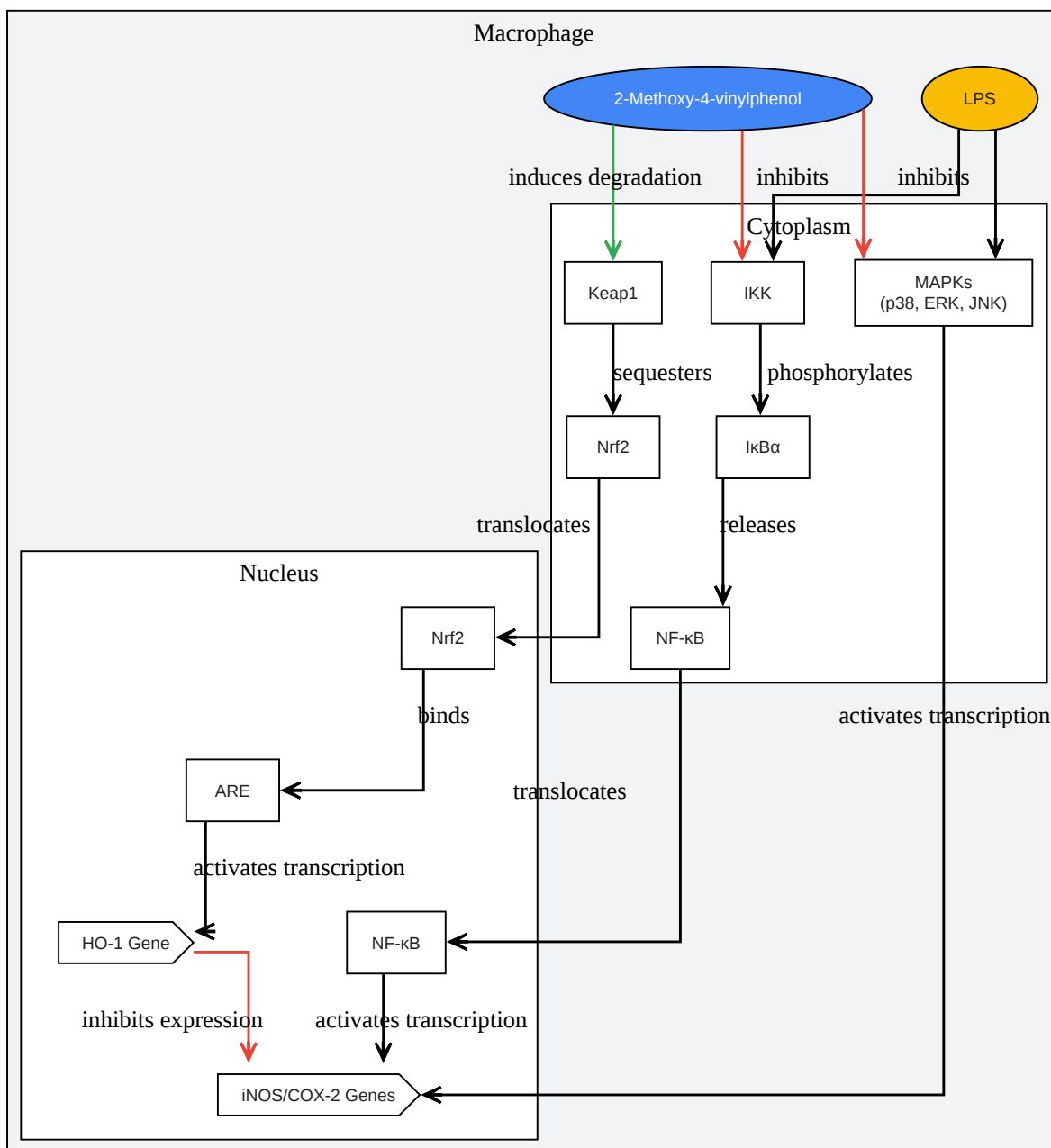
Nitric Oxide (NO) Production Assay (Griess Assay):

- Culture RAW264.7 macrophages in a 96-well plate.
- Pre-treat the cells with various concentrations of 2-methoxy-**4-vinylphenol** for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
- Collect the cell culture supernatant.
- Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm.
- Use a sodium nitrite standard curve to determine the NO concentration.

Western Blot Analysis for iNOS and COX-2:

- Treat RAW264.7 cells with 2M4VP and/or LPS as described above.
- Lyse the cells and determine the protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST.
- Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β -actin) overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathway Diagram



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Caption: Anti-inflammatory signaling pathways of 2-Methoxy-4-vinylphenol.

Antioxidant Activity

4-Vinylphenol and its derivatives, such as 4-vinylguaiacol (4-VG), 4-vinylsyringol (4-VS), and 4-vinylcatechol (4-VC), possess notable antioxidant properties.^[13] Their efficacy is dependent on the system in which they are tested.

Key Findings:

- **Radical Scavenging:** These compounds demonstrate the ability to scavenge various radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide anion radicals.^[13]
- **System-Dependent Activity:** While 4-vinyl derivatives show weaker antioxidant activity than their corresponding phenolic acids in a homogeneous polar medium, their activity is higher in emulsion systems.^[13] 4-Vinylguaiacol (4-VG) has been identified as a particularly potent antioxidant in such systems.^[13]
- **Canolol:** Canolol (4-vinyl-2,6-dimethoxyphenol), a derivative found in canola oil, is a very strong antioxidant, with higher activity than α -tocopherol and flavonoids.^[14]

Quantitative Data on Antioxidant Activity

Quantitative data for direct comparison in a table is limited in the provided search results. However, the relative activities are described.

Experimental Protocols

DPPH Radical Scavenging Assay:

- Prepare a stock solution of DPPH in methanol.
- In a 96-well plate, add different concentrations of the test compound (**4-vinylphenol** or its derivatives).
- Add the DPPH solution to each well and incubate in the dark for 30 minutes.
- Measure the absorbance at 517 nm.

- Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.

Antimicrobial Activity

4-Vinylphenol and its derivatives have demonstrated antimicrobial properties against a range of microorganisms.

Key Findings:

- Broad-Spectrum Activity: 2-Methoxy-**4-vinylphenol**, found in red cabbage extract, has shown strong antimicrobial activity against various bacterial and fungal strains.[\[15\]](#)[\[16\]](#)
- Antibiofilm Activity: The essential oil of *Calendula maroccana*, containing 2-Methoxy-**4-vinylphenol** as a major constituent, exhibited potent antibiofilm activity, both inhibiting the formation of and eradicating existing biofilms of pathogenic bacteria.[\[17\]](#)
- Poly(**4-vinylphenol**) Coatings: Multilayered films containing poly(**4-vinylphenol**) have shown significant inhibition of *Staphylococcus epidermidis* growth, suggesting their potential as antimicrobial surface coatings.[\[18\]](#)

Quantitative Data on Antimicrobial Activity

| Compound/Extract | Microorganism | Activity | Result | Reference |
|--|-----------------------|--------------------|---------------------------------------|-----------|
| Chloroform extract of Red Cabbage (contains 2M4VP) | Staphylococcus aureus | Zone of Inhibition | 14.00 ± 0.04 mm | [15] |
| Chloroform extract of Red Cabbage (contains 2M4VP) | Escherichia coli | Zone of Inhibition | 13.00 ± 0.02 mm | [15] |
| Calendula maroccana essential oil (contains 2M4VP) | Staphylococcus aureus | Zone of Inhibition | 15.33 ± 0.19 mm | [17] |
| Calendula maroccana essential oil (contains 2M4VP) | Candida albicans | Zone of Inhibition | 23 ± 0.05 mm | [17] |
| Calendula maroccana essential oil (contains 2M4VP) | Bacteria | MIC | 0.25 ± 0.17 - 4.68 ± 0.10 mg/mL | [17] |
| Calendula maroccana essential oil (contains 2M4VP) | Candida | MIC | 0.06 ± 0.03 - 0.12 ± 0.14 mg/mL | [17] |

| | | | | |
|--|----------------------------|-------------------|---------|----------------------|
| Poly(4-vinylphenol) multilayered coating | Staphylococcus epidermidis | Growth Inhibition | ~60-70% | [18] |
|--|----------------------------|-------------------|---------|----------------------|

Experimental Protocols

Disc Diffusion Assay:

- Prepare a microbial suspension and spread it evenly onto an agar plate.
- Impregnate sterile filter paper discs with a known concentration of the test compound.
- Place the discs on the surface of the agar.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Measure the diameter of the zone of inhibition around each disc.

Minimum Inhibitory Concentration (MIC) Determination:

- Perform serial dilutions of the test compound in a liquid growth medium in a 96-well plate.
- Inoculate each well with a standardized microbial suspension.
- Incubate the plate under appropriate conditions.
- The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Metabolism and Toxicity

4-Vinylphenol is a metabolite of styrene and is known to be metabolized primarily by cytochrome P450 enzymes, particularly CYP2E1 and CYP2F2.[\[19\]](#)[\[20\]](#)[\[21\]](#)

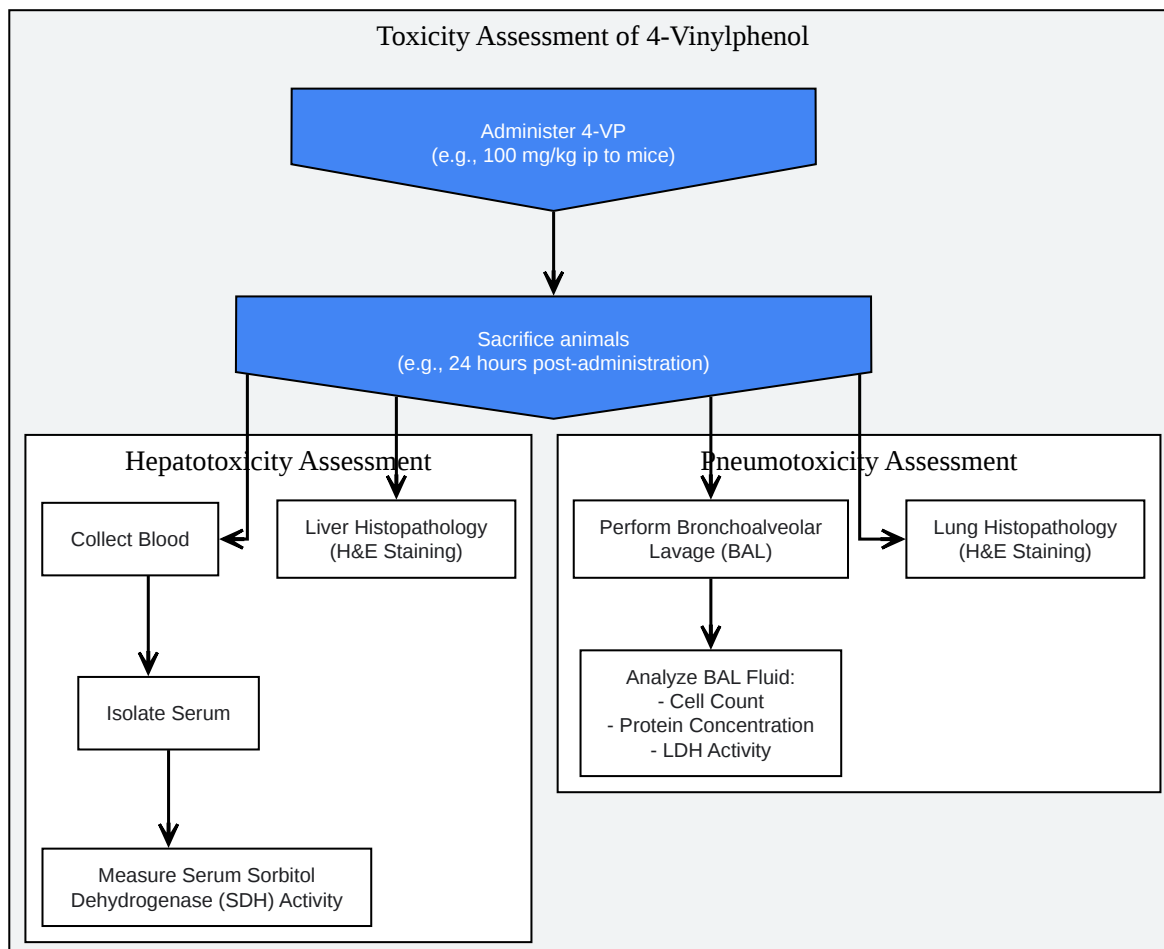
Key Findings:

- **Hepatotoxicity and Pneumotoxicity:** **4-Vinylphenol** is a more potent hepatotoxicant and pneumotoxicant than its parent compound, styrene, or its major metabolite, styrene oxide.

[19][20] It can cause dose-dependent increases in serum sorbitol dehydrogenase (SDH) activity, an indicator of liver damage, and necrosis of the bronchioles.[22]

- Metabolite-Mediated Toxicity: The toxicity of **4-vinylphenol** is attributed to its metabolites rather than the parent compound itself.[21] Inhibition of CYP2E1 and CYP2F2 has been shown to prevent or reduce its toxic effects.[21]
- Role of CYP2E1: While CYP2E1 is involved in the metabolism of 4-VP, studies with CYP2E1 knockout mice suggest that other P450 enzymes also play a significant role.[19][20][23]

Experimental Workflow Diagram



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Caption: Experimental workflow for assessing **4-Vinylphenol** toxicity.

Conclusion

4-Vinylphenol and its derivatives represent a promising class of bioactive compounds with a wide range of therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial activities warrant further investigation for the development of

novel therapeutic agents. This guide provides a foundational understanding of their biological effects, supported by quantitative data, experimental methodologies, and an illustration of the key signaling pathways involved. Future research should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of these compounds in relevant disease models.

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